molecular formula C7H10ClN3O B3024039 2-[(6-Chloro-4-pyrimidinyl)(methyl)amino]-1-ethanol CAS No. 340742-83-8

2-[(6-Chloro-4-pyrimidinyl)(methyl)amino]-1-ethanol

Cat. No. B3024039
M. Wt: 187.63 g/mol
InChI Key: ONSLRCHIGIKQDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07001910B1

Procedure details

To a solution of 14.8 g (0.1 mmol) 2,4-dichloropyrimidine in 120 ml ethanol and 20 ml water, cooled to 0° C., 11.3 g (0.15 mol) 2-(N-methylamino)ethanol is added. The resulting mixture is stirred at room temperature for ½ h., then concentrated to dryness and finally partitioned between CH2Cl2 and a NaHCO3 saturated solution.
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
11.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([Cl:8])[CH:5]=[CH:4][N:3]=1.[CH3:9][NH:10][CH2:11][CH2:12][OH:13]>C(O)C.O>[Cl:8][C:6]1[N:7]=[CH:2][N:3]=[C:4]([N:10]([CH3:9])[CH2:11][CH2:12][OH:13])[CH:5]=1

Inputs

Step One
Name
Quantity
14.8 g
Type
reactant
Smiles
ClC1=NC=CC(=N1)Cl
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
11.3 g
Type
reactant
Smiles
CNCCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture is stirred at room temperature for ½ h.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
finally partitioned between CH2Cl2

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
Smiles
ClC1=CC(=NC=N1)N(CCO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.